Product packaging for Octacarboxylate iron-tetrahydroporphyrin(Cat. No.:CAS No. 52553-42-1)

Octacarboxylate iron-tetrahydroporphyrin

Cat. No.: B1210439
CAS No.: 52553-42-1
M. Wt: 908.6 g/mol
InChI Key: BGDZOENYZCAFCO-QIISWYHFSA-D
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Description

Octacarboxylate iron-tetrahydroporphyrin is a synthetic metalloporphyrin complex designed for advanced catalytic and biomimetic research. Its structure, featuring multiple carboxylate groups, is instrumental in studying the role of the secondary coordination sphere in enzyme-like catalysis. Recent studies highlight the critical importance of a strategically positioned carboxylate group in the distal pocket of iron-porphyrin catalysts, which can work in synergy with a trapped water molecule to enhance reaction rates for the electrocatalytic reduction of CO2 to CO by several orders of magnitude . This compound serves as a sophisticated model for investigating proton-coupled electron transfer (PCET) processes, which are key to understanding and mimicking the efficiency of natural enzymes . Furthermore, iron-porphyrins grafted onto metal-organic frameworks (MOFs) have demonstrated significant activity as self-contained photocatalysts for CO2 reduction, where the framework's linkers absorb photons and transfer electrons to the porphyrin center . The carboxylate functionalities also promote the integration of the catalyst into heterogeneous systems like MOFs or other solid supports, improving stability and potential for recyclability in sustainable catalytic applications . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H36FeN4O16-10 B1210439 Octacarboxylate iron-tetrahydroporphyrin CAS No. 52553-42-1

Properties

CAS No.

52553-42-1

Molecular Formula

C42H36FeN4O16-10

Molecular Weight

908.6 g/mol

IUPAC Name

iron;3-[(2S,3S,17S,18S)-8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetrakis(carboxylatomethyl)-3,18-dimethyl-2,17-dihydroporphyrin-21,23-diid-2-yl]propanoate

InChI

InChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/p-10/t23-,24-,41+,42+;/m1./s1

InChI Key

BGDZOENYZCAFCO-QIISWYHFSA-D

SMILES

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=C2)[N-]5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe+2]

Isomeric SMILES

C[C@@]1([C@@H](C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])[C@H]([C@]3(C)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe]

Canonical SMILES

CC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3(C)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe]

Synonyms

octacarboxylate iron-tetrahydroporphyrin
sirohaem
siroheme

Origin of Product

United States

Synthetic Methodologies and Biomimetic Model Development

Strategies for the Preparation of Octacarboxylate Porphyrin Frameworks

The construction of the octacarboxylate tetrahydroporphyrin framework is a complex process that can be broadly divided into two key stages: the synthesis of the octacarboxylated macrocycle and the subsequent insertion of the iron ion.

Approaches to Octacarboxylated Tetrahydroporphyrins and Related Macrocycles

The synthesis of tetrahydroporphyrins, also known as bacteriochlorins, is of significant interest due to their strong absorption in the near-infrared region, making them suitable for various photochemical applications. nih.gov The introduction of eight carboxylate groups onto this framework enhances water solubility and provides multiple points for further functionalization.

A common strategy for synthesizing highly substituted porphyrin macrocycles involves the condensation of pyrrolic precursors. For octacarboxylated derivatives, this typically requires pyrroles bearing two carboxylic acid functionalities or their protected equivalents. The Lindsey synthesis, a widely used method for preparing meso-substituted porphyrins, can be adapted for this purpose. This two-step, one-pot reaction involves the acid-catalyzed condensation of a dipyrromethane with an aldehyde, followed by oxidation. To achieve an octacarboxylated structure, both the dipyrromethane and the aldehyde precursors would need to be appropriately functionalized with carboxylic acid groups.

Another approach involves the modification of a pre-formed porphyrin macrocycle. For instance, a porphyrin with eight reactive handles, such as bromine or ester groups, could be synthesized first. Subsequent chemical transformations, such as palladium-catalyzed cross-coupling reactions followed by hydrolysis, could then be employed to introduce the eight carboxylic acid moieties.

A de novo synthesis strategy for stable tetrahydroporphyrinic macrocycles has been developed, starting from simple precursors and proceeding through a dihydrodipyrrin-acetal intermediate. nih.gov Self-condensation of this intermediate yields a mixture of bacteriochlorins. nih.gov While this method does not directly yield an octacarboxylate derivative, it provides a foundational methodology that could potentially be adapted by using starting materials functionalized with carboxylic acid groups. The stability of the tetrahydroporphyrin core is often enhanced by the presence of geminal dialkyl groups on the reduced pyrrole (B145914) rings, which "lock" the hydrogenation level and prevent unwanted oxidation to the corresponding porphyrin. nih.gov

Table 1: Synthetic Approaches to Functionalized Porphyrin Frameworks

ApproachDescriptionKey IntermediatesAdvantagesChallenges
Lindsey Synthesis Adaptation Acid-catalyzed condensation of functionalized dipyrromethanes and aldehydes.Carboxylated dipyrromethanes and aldehydesOne-pot procedure, good yields for symmetrical porphyrins.Synthesis of highly functionalized precursors can be complex.
Post-Synthetic Modification Functionalization of a pre-formed porphyrin with reactive groups.Halogenated or ester-functionalized porphyrinsAllows for late-stage introduction of functionality.May require multiple protection/deprotection steps, potential for side reactions.
De Novo Tetrahydroporphyrin Synthesis Self-condensation of functionalized dihydrodipyrrin-acetals.Dihydrodipyrrin-acetalsDirect access to the tetrahydroporphyrin core, stable products.Adaptation for octacarboxylate substitution needs to be developed.

Introduction of Iron into Water-Soluble Porphyrin Systems

The insertion of iron into the porphyrin macrocycle, a process known as metalation, is a crucial step in the synthesis of the target compound. For water-soluble porphyrins, such as those bearing multiple carboxylate groups, the reaction conditions need to be carefully optimized to ensure efficient metal incorporation while preventing aggregation and degradation of the ligand.

Several methods are available for iron insertion into porphyrin rings. A common approach involves reacting the free-base porphyrin with an iron(II) salt, such as ferrous chloride (FeCl₂) or ferrous acetate, in a suitable solvent. The choice of solvent is critical; for water-soluble porphyrins, polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or even aqueous buffer solutions can be employed. The reaction is often carried out at elevated temperatures to facilitate the metalation process.

In some cases, the use of a reducing agent is necessary to maintain the iron in the +2 oxidation state, which is typically more readily inserted into the porphyrin core. Sodium dithionite (B78146) is a commonly used reducing agent for this purpose. The pH of the reaction medium can also play a significant role, particularly for porphyrins with ionizable groups like carboxylic acids.

An alternative method involves the use of an iron(III) salt, such as ferric chloride (FeCl₃), followed by reduction of the resulting iron(III) porphyrin to the desired iron(II) state. However, direct insertion of Fe(II) is often preferred to avoid an additional reaction step. The progress of the metalation reaction can be conveniently monitored by UV-Vis spectroscopy, as the insertion of iron into the porphyrin ring leads to characteristic shifts in the Soret and Q-bands. researchgate.netnih.gov

The enzymatic insertion of iron into protoporphyrin IX is catalyzed by ferrochelatase. nih.gov Studies on this enzyme have revealed that distortion of the porphyrin macrocycle plays a crucial role in facilitating metal insertion. nih.gov This understanding of the biological process can inform the design of synthetic metalation protocols, for instance, by using conditions that might induce a non-planar conformation of the porphyrin ring.

Design and Synthesis of Biomimetic Models for Active Site Mimicry

The unique structural features of octacarboxylate iron-tetrahydroporphyrin, namely its water solubility, reduced porphyrin core, and the presence of a redox-active iron center, make it an excellent platform for the design of biomimetic models of enzyme active sites.

Mimicking Heteronuclear Active Sites for Mechanistic Elucidation

Many metalloenzymes feature active sites that contain more than one metal ion, often of different elements, working in concert to catalyze complex chemical transformations. The synthesis of models that replicate the key structural and functional aspects of these heteronuclear active sites is a major goal in bioinorganic chemistry.

The this compound can serve as a scaffold for the construction of such models. The eight carboxylic acid groups provide multiple coordination sites for the binding of a second, different metal ion. By carefully selecting the reaction conditions and the second metal salt, it is possible to create discrete heterobinuclear complexes where the second metal is held in close proximity to the iron center of the porphyrin.

These synthetic mimics can then be used to investigate the role of each metal ion in the catalytic cycle and to understand the electronic and magnetic interactions between the two metal centers. For example, models of the [FeFe]-hydrogenase active site, an enzyme that catalyzes the reversible production of hydrogen, have been synthesized. nih.govmdpi.com These models often feature a diiron core bridged by a dithiolate ligand. nih.gov While not directly involving a porphyrin macrocycle, the principles of assembling multi-metal centers and studying their reactivity are transferable to systems based on the this compound scaffold. The water solubility of the octacarboxylate derivative would be particularly advantageous for studying the catalytic activity of these mimics in aqueous media, which is more biologically relevant.

Functionalized this compound Analogs for Specific Research Objectives

The versatility of the this compound framework allows for further functionalization to create analogs tailored for specific research objectives. The carboxylic acid groups can be chemically modified to introduce other functional groups, such as amino acids, peptides, or other recognition motifs.

This functionalization can be used to create more sophisticated biomimetic models that not only replicate the primary coordination sphere of the metal center but also mimic the secondary coordination sphere and the protein environment of the enzyme active site. For example, by attaching a peptide chain to the porphyrin periphery, it is possible to create a local environment that can influence the substrate binding and catalytic activity of the iron center.

Furthermore, these functionalized analogs can be used as building blocks for the construction of larger supramolecular assemblies. The carboxylic acid groups can be used to link the iron-tetrahydroporphyrin units together to form polymers or to attach them to solid supports. These materials could have applications in areas such as catalysis, sensing, and drug delivery. The synthesis of bio-inspired iron porphyrins for small molecule activation is an active area of research, with a focus on developing catalysts for reactions such as oxygen reduction and carbon dioxide reduction. rsc.org

Characterization of Synthetic Intermediates and Final this compound Models through Advanced Spectroscopic Techniques

A combination of advanced spectroscopic techniques is essential for the unambiguous characterization of the synthetic intermediates and the final this compound models.

UV-Visible (UV-Vis) Spectroscopy: This technique is invaluable for monitoring the synthesis and metalation of porphyrins. The electronic absorption spectra of porphyrins are characterized by an intense Soret band (or B band) in the near-UV region (around 400 nm) and weaker Q-bands in the visible region. nih.govmdpi.com The positions and intensities of these bands are sensitive to the substituents on the porphyrin ring, the hydrogenation level of the macrocycle, and the presence of a central metal ion. nih.govmdpi.com For tetrahydroporphyrins, the Qy band is significantly red-shifted into the near-infrared region. nih.gov The metalation of the porphyrin with iron leads to a simplification of the Q-band region and often a shift in the Soret band, providing a clear indication of successful iron insertion. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the characteristic stretching vibration of the carboxylic acid C=O group will be a prominent feature in the spectrum. The N-H stretching vibration of the free-base porphyrin will disappear upon iron insertion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of the porphyrin macrocycle and for confirming the successful attachment of the carboxylate groups. For paramagnetic iron(II) and iron(III) porphyrins, the NMR spectra can be complex due to the large chemical shift ranges and broad signals. However, these spectra can still provide valuable information about the electronic structure and symmetry of the complex.

Mössbauer Spectroscopy: This technique is particularly useful for studying iron-containing compounds. ⁵⁷Fe Mössbauer spectroscopy provides information about the oxidation state, spin state, and coordination environment of the iron atom. researchgate.netnih.govnih.gov The isomer shift (δ) is sensitive to the electron density at the iron nucleus and can distinguish between Fe(II) and Fe(III) oxidation states. The quadrupole splitting (ΔEQ) provides information about the symmetry of the electric field around the iron nucleus and is sensitive to the coordination geometry. nih.govresearchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, confirming their elemental composition.

Table 2: Spectroscopic Characterization of Iron Porphyrins

TechniqueInformation ObtainedTypical Observations for Iron Porphyrins
UV-Vis Spectroscopy Electronic transitions, confirmation of metalationIntense Soret band (~400-430 nm), Q-bands in the visible region. researchgate.netnih.govnih.govmdpi.com Shifts upon metalation and substitution.
Infrared Spectroscopy Functional groupsDisappearance of N-H stretch upon metalation, presence of characteristic ligand vibrations (e.g., C=O stretch for carboxylates).
NMR Spectroscopy Molecular structure and symmetryParamagnetically shifted and broadened signals for iron complexes, characteristic pyrrolic and meso proton signals.
Mössbauer Spectroscopy Iron oxidation state, spin state, and coordination environmentIsomer shift (δ) and quadrupole splitting (ΔEQ) values are diagnostic for Fe(II)/Fe(III) and high-spin/low-spin states. researchgate.netnih.govnih.govresearchgate.net
Mass Spectrometry Molecular weight and elemental compositionProvides the exact mass of the molecule, confirming its identity.

Advanced Spectroscopic and Structural Elucidation in Research

Spectroscopic Probes for Investigating Electronic Structure and Redox States

Spectroscopic techniques are indispensable for probing the electronic environment of the iron center within the tetrahydroporphyrin macrocycle. Each method offers a unique window into different aspects of the molecule's electronic and magnetic properties, from vibrational modes of iron-ligand bonds to the spin state of the iron and its response to redox changes.

Resonance Raman (RR) spectroscopy is a powerful tool for selectively examining the vibrational modes of the porphyrin macrocycle and its associated metal-ligand bonds. nih.gov By tuning the laser excitation wavelength to coincide with an electronic transition of the chromophore, the Raman signals of specific vibrations can be enhanced by several orders of magnitude. This technique has been instrumental in characterizing the iron-ligand interactions in various iron porphyrin complexes. illinois.edu

In the context of octacarboxylate iron-tetrahydroporphyrin, RR spectroscopy can provide a detailed "vibrational fingerprint" of the iron's coordination environment. The frequencies of the Fe-axial ligand stretching modes are particularly sensitive to the nature of the ligand and the oxidation state of the iron. For instance, in high-spin ferric porphyrin complexes, the Fe-X stretching modes (where X is a halide) have been assigned at specific wavenumbers, which shift with the identity of the halide. sci-hub.se Similarly, the symmetric Fe-O-Fe stretching mode in µ-oxo dimers has been identified around 363 cm⁻¹ through isotopic substitution studies. datapdf.com

The porphyrin core itself exhibits several RR bands that are sensitive to the iron's spin and coordination number, often referred to as "oxidation state marker bands." Changes in the frequencies of these bands can indicate expansion or contraction of the porphyrin core, which is correlated with the iron's spin state and the strength of the axial ligand bonding. illinois.edu High-valent iron(IV) and iron(V) porphyrins, which are key intermediates in many enzymatic reactions, also display characteristic Fe(IV)=O and Fe(V)≡N stretching vibrations in their RR spectra. researchgate.net

Table 1: Representative Resonance Raman Frequencies for Iron-Porphyrin Complexes
Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
Fe-X (halide) stretch270 - 610Identifies the nature of the axial halide ligand. sci-hub.se
Symmetric Fe-O-Fe stretch~363Characteristic of µ-oxo bridged iron porphyrin dimers. datapdf.com
Fe(IV)=O stretch750 - 850Indicates a high-valent ferryl intermediate. researchgate.net
Porphyrin core modes (oxidation state markers)1350 - 1650Sensitive to the spin state and coordination number of the iron. illinois.edu

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is, therefore, an exceptionally powerful tool for studying paramagnetic iron centers, such as those found in Fe(III) and high-spin Fe(II) states of this compound. The EPR spectrum is sensitive to the spin state of the iron, the symmetry of its coordination environment, and its interaction with nearby magnetic nuclei.

The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants. The g-values are indicative of the electronic environment of the unpaired electron and can be used to distinguish between different spin states. For example, high-spin Fe(III) (S=5/2) complexes in a rhombic environment typically show a signal at g ≈ 4.3, while those in an axial environment exhibit a signal at g ≈ 6. unam.mx Low-spin Fe(III) (S=1/2) complexes, on the other hand, display more varied g-values depending on the nature of the axial ligands. nih.gov Intermediate-spin (S=3/2) Fe(III) states also have characteristic EPR signals with distinct g-values. nih.gov

Hyperfine coupling arises from the interaction of the unpaired electron spin with the magnetic moments of nearby nuclei, such as the ¹⁴N of the porphyrin ring and axial ligands. Analysis of these couplings can provide information about the delocalization of the unpaired electron onto the ligands and the identity of the coordinating atoms.

Table 2: Typical EPR g-values for Different Spin States of Fe(III) Porphyrins
Spin StateTypical g-valuesSymmetry of Iron Environment
High-Spin (S=5/2)g ≈ 6, g ≈ 2Axial nih.gov
High-Spin (S=5/2)g ≈ 4.3Rhombic unam.mx
Low-Spin (S=1/2)g⊥ ≈ 2.49, g∥ ≈ 1.6Axial nih.gov
Intermediate-Spin (S=3/2)g ≈ 5.21, 4.25, 2.07Rhombic nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the structure and dynamics of molecules in solution. For paramagnetic species like many this compound complexes, the unpaired electron(s) on the iron center induce large shifts in the NMR signals of nearby nuclei, known as paramagnetic or hyperfine shifts. illinois.edu While these shifts can lead to significant line broadening, they also provide a wealth of information about the electronic structure and magnetic properties of the complex. koreascience.kr

The hyperfine shift is composed of two contributions: the contact shift and the pseudocontact shift. The contact shift arises from the delocalization of unpaired electron spin density to the nucleus, providing a direct measure of the spin distribution within the molecule. The pseudocontact shift results from the through-space dipolar interaction between the electron and nuclear magnetic moments and is dependent on the magnetic anisotropy of the complex. By separating these two contributions, detailed information about both the electronic and geometric structure can be obtained. uni-muenchen.de

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, NOESY), are employed to assign the highly shifted resonances and to probe the dynamics of the molecule in solution. nih.gov For instance, NOESY can be used to measure distances between protons, providing structural constraints for determining the solution-state conformation of the porphyrin and its ligands. Furthermore, variable-temperature NMR studies can provide insights into dynamic processes such as ligand exchange and conformational changes. nih.gov

Table 3: Information Obtainable from Paramagnetic NMR of Iron-Porphyrins
NMR Parameter/TechniqueInformation Gained
Hyperfine ShiftElectronic structure, spin density distribution. koreascience.kr
Contact ShiftCovalent character of metal-ligand bonds. uni-muenchen.de
Pseudocontact ShiftMagnetic anisotropy, solution-state geometry. uni-muenchen.de
2D NMR (COSY, NOESY)Resonance assignment, internuclear distances, molecular dynamics. nih.gov

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying porphyrin complexes due to their intense electronic transitions in the visible and near-UV regions. jhuapl.edu The electronic absorption spectrum of an iron porphyrin is dominated by two main features: an extremely intense Soret band (or B band) near 400 nm and a series of weaker Q bands at longer wavelengths (500-700 nm). researchgate.net These bands arise from π-π* transitions within the porphyrin macrocycle.

The positions and intensities of the Soret and Q bands are highly sensitive to the oxidation state of the iron, its spin state, and the nature of the axial ligands. researchgate.net For example, the Soret band of a five-coordinate high-spin Fe(II) porphyrin is typically found at a longer wavelength than that of a six-coordinate low-spin Fe(II) complex. Upon oxidation to Fe(III), the Soret band often shifts and may decrease in intensity.

This sensitivity makes UV-Vis spectroscopy an excellent tool for monitoring redox changes and ligand binding events in real-time. figshare.com For instance, the binding of an axial ligand to a five-coordinate iron porphyrin can be followed by titrating the porphyrin solution with the ligand and observing the changes in the UV-Vis spectrum. The presence of sharp isosbestic points during the titration is indicative of a clean conversion from one species to another. Similarly, redox titrations can be performed to determine the reduction potentials of the Fe(III)/Fe(II) and Fe(II)/Fe(I) couples, with the spectral changes providing a clear indication of the progress of the reaction.

Table 4: Representative UV-Visible Absorption Maxima for Iron Porphyrin Complexes
Iron Porphyrin SpeciesSoret Band (λmax, nm)Q Bands (λmax, nm)
Fe(II) Porphyrin (high-spin, 5-coordinate)~430 - 440~540, ~560
Fe(II) Porphyrin (low-spin, 6-coordinate)~420 - 425~530, ~560
Fe(III) Porphyrin (high-spin, 5-coordinate)~405 - 415~510, ~640
Fe(III) Porphyrin (low-spin, 6-coordinate)~415 - 425~540, ~570
Note: The exact positions of the absorption maxima can vary depending on the specific porphyrin macrocycle, axial ligands, and solvent.

Structural Analysis of this compound in Model Systems

While spectroscopic methods provide invaluable information about the electronic structure and solution-state behavior of this compound, a complete understanding of its properties requires detailed knowledge of its three-dimensional structure at the atomic level. X-ray crystallography of model complexes is the primary technique for obtaining this information.

X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a model complex, a three-dimensional map of the electron density can be constructed, from which the positions of the individual atoms can be determined with high precision.

For iron porphyrin complexes, X-ray crystallography provides crucial information about the active site geometry, including:

Iron Coordination Number and Geometry: It confirms whether the iron is four-, five-, or six-coordinate and reveals the coordination geometry (e.g., square planar, square pyramidal, or octahedral).

Bond Lengths and Angles: Precise measurements of the Fe-N(porphyrin), Fe-axial ligand bond lengths, and various bond angles provide insights into the nature and strength of the chemical bonds. nih.gov For example, the average Fe-N(porphyrin) bond length is a sensitive indicator of the iron's spin state, with high-spin iron complexes generally exhibiting longer bonds than their low-spin counterparts. nih.gov

Porphyrin Core Conformation: The porphyrin macrocycle is not always planar and can adopt various non-planar conformations, such as saddled, ruffled, or domed distortions. illinois.edu X-ray crystallography quantifies the extent of these distortions, which can have a significant impact on the electronic properties and reactivity of the complex.

Axial Ligand Orientation: The orientation of the axial ligands relative to the porphyrin plane and to each other is determined, which is important for understanding steric and electronic effects.

Table 5: Representative Structural Parameters for Iron Porphyrin Complexes from X-ray Crystallography
ParameterTypical Value RangeSignificance
Fe-Np (porphyrin) bond length (Å)1.98 - 2.10Sensitive to the spin state of the iron. nih.gov
Fe-C(CO) bond length (Å)1.77 - 1.80Indicates the strength of the iron-carbonyl bond. nih.gov
Fe-N(axial ligand) bond length (Å)2.00 - 2.20Depends on the nature of the axial ligand and trans effects. nih.gov
Fe displacement from porphyrin mean plane (Å)0.0 - 0.5Significant in five-coordinate complexes. nih.gov
Porphyrin core conformationPlanar, saddled, ruffled, domedInfluences the electronic properties and reactivity. illinois.edu

By studying a range of model complexes with systematic variations in the axial ligands and peripheral substituents, a detailed picture of the structure-property relationships in this compound can be developed. This information is crucial for understanding its role in various chemical and biological processes and for the design of new catalysts and functional materials.

Cryo-Electron Microscopy (Cryo-EM) for Structural Insights in Enzyme Complexes

While direct cryo-electron microscopy (cryo-EM) studies specifically on this compound are not widely reported, the technique is invaluable for studying the structure of enzyme complexes that may incorporate similar iron-containing cofactors. Cryo-EM allows for the high-resolution structural determination of large protein assemblies in their near-native state. For instance, cryo-EM has been used to visualize the interaction of iron-containing proteins like ferritin with their receptors, providing insights into iron uptake and metabolism. This powerful technique could be applied to understand how this compound interacts with proteins and other biological macromolecules, revealing the structural basis for its activity and guiding the design of new therapeutic agents.

Computational and Theoretical Investigations of Octacarboxylate Iron Tetrahydroporphyrin Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic electronic properties, spin states, and reactivity of the octacarboxylate iron-tetrahydroporphyrin active site. researchgate.net These methods provide a molecular-level understanding of how the compound facilitates multi-electron transfer reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of iron-porphyrin systems due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net DFT calculations are employed to optimize the molecular geometry of the this compound in various oxidation and spin states. mdpi.combohrium.com Functionals such as PBE0, B3PW91, and OPBE, combined with triple-zeta basis sets like def2-TZVP, have been shown to provide reliable descriptions of the structural parameters and spin state energies of iron porphyrinoids. researchgate.netnih.gov

For studying electronically excited states and predicting spectroscopic properties, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. researchgate.netresearchgate.net TD-DFT can simulate the electronic absorption spectra, helping to interpret experimental data and understand the nature of electronic transitions, such as the characteristic Soret and Q bands in porphyrin-like molecules. mdpi.commdpi.com These calculations reveal how the electronic structure changes upon photoexcitation, which is crucial for potential photocatalytic applications. chemrxiv.orgescholarship.org

Table 1: Common DFT Functionals and Basis Sets for Iron-Porphyrin Systems
MethodTypical FunctionalsTypical Basis SetsPrimary Application
DFTPBE0, B3LYP, B3PW91, OPBE, CAM-B3LYPdef2-TZVP, 6-311+G(d,p), LANL2DZGround state geometry, spin state energies, electronic properties. mdpi.comnih.gov
TD-DFTCAM-B3LYP, MN15, PBE0def2-TZVP, cc-pVTZExcited state energies, simulation of UV-Vis spectra. mdpi.comresearchgate.net

While DFT is a powerful tool, more rigorous ab initio methods are sometimes required for a higher level of accuracy or for systems where standard DFT functionals may fail, such as those with significant multi-reference character. arxiv.orgepfl.ch Methods like the Complete Active Space Self-Consistent Field (CASSCF), followed by second-order perturbation theory (MCQDPT2), can provide a more accurate description of the electronic states, especially when near-degeneracies exist between different spin states (e.g., triplet and quintet states in Fe(II) porphyrins). mdpi.combohrium.com

These high-level calculations serve as benchmarks to validate the results obtained from more computationally efficient DFT methods. researchgate.net They offer a detailed characterization of the wave function and can more accurately describe the complex interactions between the iron d-orbitals and the porphyrin π-system, which are essential for the compound's catalytic function. mdpi.comnsrrc.org.tw

Molecular Dynamics Simulations of Compound-Protein Interactions

When this compound acts as a prosthetic group within an enzyme, its function is heavily influenced by the surrounding protein environment. researchgate.net Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of these complex systems at an atomistic level. nih.govrsc.org

MD simulations are instrumental in modeling how substrates, such as sulfite (B76179) or nitrite (B80452), access the deeply buried active site of enzymes containing siroheme-like cofactors. plos.orgnih.gov These simulations can identify and characterize substrate channels, which are pathways within the protein that guide the substrate to the catalytic center. plos.org The entrance to these channels is often lined with positively charged residues (e.g., Arginine, Lysine) that attract and orient the negatively charged substrates. plos.orgnih.gov By simulating the trajectory of ligands, researchers can calculate binding free energies and identify key protein-ligand interactions, such as hydrogen bonds and electrostatic contacts, that are critical for substrate recognition and binding. rsc.orgmdpi.com

Table 2: Key Residues and Interactions in Substrate Binding (Based on Analogous Siroheme (B1205354) Enzymes)
Enzyme TypeKey Residue FunctionExample ResiduesInteraction Type
Sulfite ReductaseGuiding substrate in channelArginine, LysineElectrostatic attraction. plos.org
Nitrate ReductasePositioning substrate in active siteArginine, TryptophanHydrogen bonding. nih.govnih.gov
Sulfite ReductaseStabilizing bound substrateArginine, SerineHydrogen bonding. nih.gov

The binding of a substrate to the active site is not a static process; it often induces significant conformational changes in both the enzyme and the cofactor. nih.govnih.gov MD simulations can capture these dynamic events, which are essential for catalysis. plos.orgnih.gov For instance, upon substrate binding, loops near the active site can close over the substrate, shielding it from the solvent and positioning it optimally for reaction. nih.gov Simulations can show how specific residues move in response to changes in the iron's oxidation state or ligand coordination. nih.gov These conformational shifts are crucial for subsequent steps in the catalytic cycle, such as electron transfer and product release. nih.govresearchgate.net

Theoretical Approaches to Proton-Coupled Electron Transfer Mechanisms

The reduction of substrates like sulfite and nitrite is a multi-electron and multi-proton process. nih.govresearchgate.net Understanding the mechanism by which electrons and protons are delivered to the substrate bound at the this compound center is a central challenge. Theoretical models of Proton-Coupled Electron Transfer (PCET) provide a framework for dissecting these complex reactions. nih.govillinois.edu

PCET theories describe reactions where the transfer of an electron and a proton are mechanistically coupled. usp.brrsc.org These reactions can proceed through concerted mechanisms, where the electron and proton transfer in a single kinetic step, or sequential pathways (electron-first or proton-first). nih.gov Theoretical calculations can help distinguish between these possibilities by evaluating the thermodynamics and kinetics of each potential step. The models consider the electronic coupling between donor and acceptor, the reorganization energy of the solvent, and the vibronic coupling between the electronic and proton vibrational states. nih.govnih.gov Applying these theoretical frameworks to the this compound system allows for the prediction of reaction rates and kinetic isotope effects, providing deep insight into the catalytic mechanism of substrate reduction. nih.govillinois.edu

Table 3: Hypothetical Steps in a PCET Mechanism for Substrate Reduction
StepDescriptionTheoretical Consideration
1Substrate (e.g., SO₃²⁻) binds to the Fe(II) center.Calculation of binding affinity (ΔG_bind).
2First electron transfer to the iron-substrate complex, coupled with proton transfer to a substrate oxygen.Vibronic coupling calculations, determination of concerted vs. sequential pathway. nih.govnih.gov
3Second electron and proton transfer, leading to S-O bond cleavage.Modeling of transition state for bond cleavage.
4Sequential PCET steps continue until the final product (e.g., S²⁻) is formed.Calculation of redox potentials for each intermediate step.
5Product is released from the active site.Calculation of product release energy barrier.

Elucidation of Proton Transfer Pathways

Computational approaches are instrumental in mapping the complex mechanisms of proton transfer (PT) reactions, which are fundamental to many biochemical processes. researchgate.net For this compound systems, theoretical calculations can elucidate the pathways by which protons are transferred between donor and acceptor atoms within the molecule or with the surrounding solvent.

Methodologies such as Intrinsic Reaction Coordinate (IRC) calculations are employed to trace the reaction pathways from a transition state down to the reactants and products, providing a detailed map of the energy profile along the reaction coordinate. researchgate.net These calculations help in determining the height and shape of the energy barriers associated with proton transfer. This information is critical for understanding the kinetics and feasibility of such reactions. researchgate.net Furthermore, computational models can investigate the role of the peripheral carboxylate groups in mediating proton transfer, potentially acting as proton relays or influencing the acidity of specific sites on the tetrahydroporphyrin ring. The study of different tautomeric forms and the influence of the solvent environment on their stability and interconversion via proton transfer are key areas of investigation. researchgate.net

Calculation of Redox Potentials and Energy Landscapes

The redox behavior of the central iron ion is a defining characteristic of this compound. Density Functional Theory (DFT) has become a primary computational tool for accurately predicting the redox potentials and exploring the complex energy landscapes of these systems. rsc.orgnih.gov The calculation of redox potentials is crucial for understanding the electron transfer capabilities of the molecule.

The accuracy of DFT calculations for spin-state energetics is a significant challenge, as different spin states (low-spin, intermediate-spin, or high-spin) can have very different chemical and physical properties. chemrxiv.org The ground state of an iron-porphyrin system is determined by factors such as axial ligation and intermolecular interactions with the environment. chemrxiv.org Computational models must account for these factors, including crystal packing effects and thermodynamic corrections, to accurately predict the ground spin state. nih.govchemrxiv.org

Various DFT functionals are benchmarked to determine their reliability for specific systems. nih.govfrontiersin.org For instance, studies on related iron complexes have shown that double-hybrid functionals like B2PLYP-D3 often provide high accuracy, while some hybrid functionals may incorrectly stabilize certain spin states. rsc.orgnih.gov Solvation effects, which are critical for accurate redox potential prediction, are typically incorporated using continuum models like the Polarized Continuum Model (PCM). nih.gov The combination of these methods allows for the construction of detailed energy landscapes, mapping the relative energies of different oxidation and spin states, which govern the molecule's electrochemical behavior.

DFT Functional ClassExample FunctionalsGeneral Performance for Iron Complex Redox Properties
HybridB3LYPOften provides reasonable accuracy for redox potentials, with Mean Unsigned Errors (MUEs) around 2.5 kcal/mol reported for some systems. nih.govfrontiersin.org
Hybrid-MetamPWB1K, BB1KFunctionals with a large percentage of Hartree-Fock exchange can provide systematically accurate values, with MUEs of ~2 kcal/mol. nih.govfrontiersin.org
Double-HybridB2PLYP-D3, DSD-PBEB95-D3Often yields the highest accuracy for spin-state energetics, which is crucial for correct ground-state prediction. rsc.orgnih.gov
GGA (Generalized Gradient Approximation)BP86Can reproduce experimental trends in redox potentials with small average errors for certain classes of iron complexes. nih.gov

Computational Prediction of Spectroscopic Signatures for Experimental Validation

Computational methods are essential for predicting and interpreting the spectroscopic properties of complex molecules, providing a direct link between theoretical models and experimental observations. bohrium.com For this compound, methods like time-dependent DFT (TD-DFT) are used to simulate electronic absorption (UV-Vis) spectra, which are dominated by intense Soret and weaker Q-bands characteristic of porphyrinoid systems. bohrium.com

The accurate prediction of these spectroscopic signatures depends heavily on the quality of the underlying electronic structure calculation. researchgate.net It is a known challenge for DFT methods to simultaneously predict geometries, spin states, and binding energies with high accuracy. researchgate.net Therefore, careful selection of the functional and basis set is crucial. researchgate.net Advanced methods such as the state-averaged complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (MCQDPT2) can be employed to investigate the electronic structures of the ground and excited states, providing a robust foundation for spectral simulations. bohrium.com

These predicted spectra serve as a powerful tool for experimental validation. By comparing the computed absorption energies and oscillator strengths with experimental UV-Vis data, researchers can confirm the geometric and electronic structure of the synthesized compound. This synergy between theory and experiment is vital for characterizing novel porphyrin-based materials and understanding their photophysical properties.

Spectroscopic FeatureTypical Wavelength Region (nm)Computational Method for PredictionInformation Gained from Prediction
Soret Band (B-band)~400 nmsTD-DFT, CASSCF/MCQDPT2Corresponds to a strong π→π* transition; its position and intensity are sensitive to the electronic structure of the porphyrin macrocycle. bohrium.com
Q-bands500-700 nmsTD-DFT, CASSCF/MCQDPT2Corresponds to weaker π→π* transitions; the number and position of these bands can indicate the symmetry of the molecule. bohrium.com

Mechanistic Studies of Redox Processes and Catalysis

Elucidation of Sulfite (B76179) Reduction Mechanisms by Octacarboxylate Iron-Tetrahydroporphyrin Centers

The primary role of this compound centers is to catalyze the six-electron reduction of sulfite (SO₃²⁻) to sulfide (B99878) (S²⁻), a fundamental step in the sulfur assimilation pathway. wikipedia.orgnih.gov This transformation is accomplished by sulfite reductase enzymes, which utilize a sophisticated active site composed of a siroheme (B1205354) covalently coupled to a [4Fe-4S] iron-sulfur cluster through a bridging cysteine ligand. nih.govrsc.orgwikipedia.org This unique arrangement is critical for the enzyme's function.

The catalytic process is described as a "push-pull" mechanism, where the electron-rich siroheme-[4Fe-4S] center "pushes" electrons onto the sulfite substrate. nih.govebi.ac.uk Simultaneously, a network of positively charged amino acid residues in the active site "pulls" electron density from the substrate, facilitating the cleavage of sulfur-oxygen bonds. ebi.ac.ukacs.org The specialized structure of siroheme is thought to be key to this process, ensuring that electrons are channeled efficiently to the iron center and the substrate, thereby preventing unproductive side-reactions that might occur if the electrons were delocalized onto the macrocycle ring. rsc.orglu.se

The six-electron reduction of sulfite proceeds through a series of coordinated electron and proton transfer steps, involving several transient intermediates. While these species are highly reactive and short-lived, a combination of X-ray crystallography and theoretical studies using density functional theory (DFT) has provided significant insights into the catalytic cycle. acs.orgresearchgate.net

Upon entering the active site, the sulfite substrate binds to the siroheme iron. acs.org This binding event is not passive; it actively triggers conformational changes, including a spin transition in the iron center and the ordering of flexible loops within the enzyme structure that shield the active site from the solvent. acs.org The reaction is proposed to proceed through several key intermediates as oxygen atoms are sequentially removed from the sulfur. researchgate.net

Proposed Intermediates in the Sulfite Reduction Pathway

Step Proposed Intermediate Species Description
1 Fe(III)-SO₃²⁻ Initial binding of sulfite to the ferric siroheme.
2 Fe(III)-SOH⁻ Following a two-electron reduction and protonation, the first S-O bond is cleaved, releasing a water molecule.
3 Fe(III)-SO(H₂) Further reduction and protonation steps lead to this intermediate.
4 Fe(V)═S A proposed highly reactive species preceding the final reduction steps.

| 5 | Fe(II)-S²⁻ | The final iron-sulfide complex before the release of the product. |

This table is based on proposed intermediates from computational and crystallographic studies. researchgate.net

Crystallographic studies have successfully trapped the enzyme in complex with its substrate (sulfite), product (sulfide), and various inhibitors, providing structural snapshots that support a mechanism involving successively deoxygenated sulfur species. acs.org These structures show that the substrate can maintain its orientation within the active site as it undergoes the multi-step reduction, minimizing the need for significant structural rearrangements during catalysis. acs.org

The reduction of sulfite is a highly energy-demanding process that requires a precisely controlled supply of both electrons and protons. The nature of the primary electron donor can vary between organisms but typically involves NADPH, ferredoxins, or flavins. wikipedia.org In well-studied organisms like Escherichia coli, electrons are shuttled from NADPH to the catalytic hemoprotein subunit (SiRHP) via a flavoprotein subunit (SiRFP) containing both FAD and FMN. ebi.ac.uknih.gov

The [4Fe-4S] cluster, physically linked to the siroheme, acts as an immediate electron reservoir, facilitating their transfer to the substrate. acs.org This coupled arrangement is a hallmark of sulfite and nitrite (B80452) reductases. nih.gov

Protons are equally critical for the reaction, required for the formation of three water molecules as oxygen is stripped from the sulfite. The enzyme's active site is rich in positively charged amino acid residues, specifically arginine and lysine, which, along with a network of ordered water molecules, act as the necessary proton donors. ebi.ac.ukacs.org These residues play multiple roles:

Substrate Polarization: They form hydrogen bonds with the oxygen atoms of the bound sulfite, polarizing the S-O bonds and making them more susceptible to reductive cleavage. acs.org

Proton Transfer: They directly supply the protons needed to form water as a leaving group. ebi.ac.ukacs.org

Charge Stabilization: They create a positively charged environment that helps to attract the anionic substrate and stabilize negatively charged intermediates throughout the catalytic cycle. acs.org

Mutational studies have confirmed that specific arginine and lysine residues are essential for proton transfer at different stages of the reduction process, underscoring the importance of this coordinated delivery system. nsf.gov

General Principles of Multielectron Catalysis Driven by Iron-Tetrahydroporphyrins

Iron-tetrahydroporphyrins like siroheme are uniquely suited for multielectron catalysis. Their reduced isobacteriochlorin (B1258242) macrocycle makes them more readily oxidized compared to standard protoporphyrin IX hemes, a property that influences the redox potential of the central iron atom. nih.gov This tuning is essential for enzymes that must mediate the transfer of multiple electrons to a single substrate without releasing reactive intermediates. Siroheme-containing enzymes are prime examples of this principle, catalyzing the six-electron reductions of both sulfite and nitrite. pnas.org

While the characterized role of this compound in sulfite and nitrite reductases is reductive, iron porphyrins are a versatile class of cofactors also known for their ability to mediate oxidative reactions through oxygen activation. nih.gov In enzymes like cytochrome P450s and heme oxygenases, the catalytic cycle involves the binding of dioxygen (O₂) to the ferrous heme iron. nih.gov This is followed by one or two electron reductions to form highly reactive intermediates, such as a ferric-hydroperoxo species (Fe³⁺-OOH). nih.gov This intermediate is a key branching point; in many oxidases, it undergoes O-O bond cleavage to form a potent ferryl-oxo (Fe⁴⁺=O) species responsible for substrate oxidation.

In the context of siroheme, its environment within sulfite reductase is optimized for reduction. However, the fundamental chemistry of iron porphyrins provides a framework for understanding how such cofactors can be adapted for different functions. The protein scaffold surrounding the cofactor dictates the reaction outcome by controlling substrate access, the availability of protons and electrons, and the stabilization of specific intermediates.

The catalytic versatility of the siroheme center extends to nitrogen metabolism. Sulfite reductases are also highly efficient nitrite reductases, catalyzing the six-electron reduction of nitrite (NO₂⁻) to ammonia (NH₃), a reaction analogous to sulfite reduction. pnas.orgebi.ac.uk

NO₂⁻ + 6e⁻ + 8H⁺ → NH₄⁺ + 2H₂O

Crystallographic studies have successfully identified nitric oxide (NO) as a bound intermediate in this reaction pathway, confirming its step-wise deoxygenation at the siroheme active site. acs.org Furthermore, related synthetic iron porphyrin systems have demonstrated the ability to catalyze the electrocatalytic reduction of nitrous oxide (N₂O), a potent greenhouse gas, to benign dinitrogen (N₂). chemrxiv.orgbohrium.comresearchgate.net This reaction involves the binding of N₂O to a reduced iron center, followed by N-O bond cleavage. Mechanistic investigations of these model systems show that proton transfer is often involved in the rate-determining step, highlighting the importance of the local environment in facilitating catalysis. chemrxiv.org While not a primary characterized function of native siroheme enzymes, this reactivity showcases the potential of the iron-tetrahydroporphyrin core in activating and transforming small nitrogen oxides.

Kinetic and Thermodynamic Characterization of Redox Pathways

The efficiency of the catalytic cycle is governed by a delicate balance of kinetic and thermodynamic factors. In sulfite reductase, the redox state of the siroheme-[4Fe-4S] center directly controls substrate accessibility and binding affinity. In its oxidized state, the active site is often occupied by an inhibitory anion like phosphate, which binds with a dissociation constant (Kd) of approximately 14 µM. acs.org Upon reduction of the cofactors, conformational changes are triggered that lead to the release of this bound phosphate. acs.org This "reduction-gated" ligand exchange mechanism increases the association rate for substrates by an astonishing 100,000-fold, ensuring that catalysis proceeds only when the enzyme is primed with the necessary electrons. acs.org

The reduction potentials of the cofactors are themselves carefully tuned by the protein environment, including the covalent linkage between the siroheme and the cluster, and a network of hydrogen bonds. acs.org Kinetic studies performed on siroheme extracted from the enzyme have provided further quantitative data.

Kinetic Parameters of Isolated Siroheme in Sulfite Reduction

Parameter Value Conditions
Apparent Kₘ for Sulfite 50 mM Coupled with a hydrogen-hydrogenase-methyl viologen system.
Optimal pH 4.0-7.0 Activity increases with decreasing pH in this range.

Data from studies on siroheme extracted from yeast sulfite reductase. nih.gov

Enzyme Kinetic Analysis and Substrate Specificity in Model Systems

The catalytic activity of this compound, more commonly referred to as Iron(III) meso-tetra(4-carboxyphenyl)porphine (Fe-TCPP), serves as a valuable model for understanding enzymatic processes, particularly those involving heme centers like cytochrome P450. mdpi.com While not a biological enzyme, its function as a biomimetic catalyst allows for the study of reaction kinetics and substrate preferences in controlled chemical systems. mdpi.com

Research has demonstrated the efficacy of iron porphyrins as catalysts in a variety of organic reactions. For instance, fluorinated iron(III) porphyrin complexes have shown high catalytic activity in the acetalization of aldehydes and ketones. mdpi.com The electronic properties of the porphyrin ring, influenced by peripheral substituents, play a crucial role in the catalytic efficiency. Electron-withdrawing groups, for example, can enhance the Lewis acidity of the central iron atom, thereby increasing its catalytic activity. mdpi.com

In studies of carbonyl group protection, the substrate specificity of a highly fluorinated iron porphyrin catalyst was investigated. The catalyst was found to be active for the acetalization of both benzaldehyde and acetophenone with various protective agents. However, the reaction rates, expressed as Turnover Frequency (TOF), indicated a clear preference for the aldehyde. mdpi.com The higher reactivity with benzaldehyde compared to acetophenone is attributed to the electronic features of the carbonyl group. mdpi.com

The following interactive table summarizes the substrate specificity of a fluorinated iron(III) porphyrin catalyst in acetalization reactions, highlighting the differences in catalytic efficiency based on the substrate.

Furthermore, Fe-TCPP has been incorporated into metal-organic frameworks (MOFs) to create heterogeneous catalysts for the photoreduction of CO2. researchgate.net In such systems, the porphyrin acts as the catalytic site. researchgate.net Studies on these materials have reported Turnover Numbers (TON) for the production of carbon monoxide (CO) and hydrogen (H2), providing insights into the catalyst's activity and stability in this specific application. researchgate.net

Electrochemical Studies of Redox States

The electrochemical behavior of this compound is central to its catalytic function, as it involves the shuttling of electrons through various oxidation states of the central iron atom. Cyclic voltammetry is a key technique used to probe these redox states.

Studies on Fe-TCPP and analogous iron porphyrins have identified multiple, distinct redox events corresponding to the successive reduction of the iron center. acs.orgnih.gov In non-aqueous media, three primary redox couples are typically observed: Fe(III)/Fe(II), Fe(II)/Fe(I), and Fe(I)/Fe(0). acs.orgnih.gov The potentials at which these transitions occur are influenced by factors such as the solvent, the supporting electrolyte, and the specific substituents on the porphyrin ring. nih.govscielo.brscielo.br

For example, when Fe-TCPP is incorporated into a metal-organic framework film, the observed redox waves can be attributed to the Fe(III)/Fe(II), Fe(II)/Fe(I), and Fe(I)/Fe(0) couples. acs.org The ability of the framework to facilitate charge transfer between adjacent Fe-TCPP sites is a key feature of these materials. acs.org

The following interactive table presents the formal potentials for the different redox states of an Fe-porphyrin complex, providing a quantitative look at its electrochemical properties.

The nature of the counter-ion associated with the iron center can also affect the redox potentials. For instance, the Fe(III)/Fe(II) redox couple of an iron tetraphenylporphyrin complex showed a positive shift of 100 mV when the chloride counter-ion was replaced with a more weakly coordinating hexafluorophosphate anion. nih.gov This highlights the sensitivity of the electronic environment of the iron center to its immediate coordination sphere.

Furthermore, the electrochemical reduction of iron porphyrins is influenced by the nature of the electrode material, with negative shifts in reduction potentials observed when moving from a glassy carbon electrode to a mercury electrode. scielo.brscielo.br These electrochemical studies are fundamental to understanding the mechanism of catalysis, as the catalytically active species is often a reduced form of the iron porphyrin. acs.org

Interactions with Protein Environments and Biological Systems Model Studies

Structure-Function Relationships within Assimilatory Sulfite (B76179) Reductase (SiR) and Related Enzymes

Assimilatory sulfite reductases catalyze the six-electron reduction of sulfite (SO₃²⁻) to sulfide (B99878) (S²⁻), a crucial step in the sulfur assimilation pathway. nih.govwikipedia.org The catalytic core of this function is the siroheme (B1205354) cofactor, which is housed within the hemoprotein subunit (SiRHP). nih.govresearchgate.net The unique structure of siroheme, an iron-containing isobacteriochlorin (B1258242), is central to this catalytic activity. nih.govcapes.gov.br The protein environment creates a specialized active site that not only binds the siroheme and the substrate but also facilitates the coordinated transfer of six electrons and the necessary protons to complete the reaction. nih.govnih.gov

This flexibility is essential for the long-range electron transfer required for catalysis. The centers of mass between the flavoprotein and hemoprotein components can be over 100 Å apart, necessitating significant conformational changes for the FMN-binding domain of SiRFP to approach the SiRHP subunit and deliver electrons. researchgate.net Furthermore, a flexible loop near the siroheme active site in the SiRHP subunit acts like a gate, clamping down when the substrate binds to enclose it within the catalytic pocket and tightening the arrangement of active site residues around it. nih.gov This dynamic interplay, governed by the protein's folding and disordered regions, ensures that the siroheme active site is accessible for substrate binding and product release while being precisely configured for the multi-step reduction process.

The catalytic activity of the octacarboxylate iron-tetrahydroporphyrin is profoundly influenced by specific amino acid residues that form the active site pocket. In the hemoprotein subunit of E. coli SiR, a group of positively charged residues—two arginines (R83, R153) and two lysines (K215, K217)—surrounds the distal face of the siroheme. nih.govebi.ac.uk These residues play multiple critical roles: they neutralize the negative charges of the siroheme's carboxylate groups, create a positively charged cage that helps bind the anionic sulfite substrate, and participate directly in the catalytic mechanism by providing protons. nih.govnih.gov

Mutational analysis has dissected the specific functions of these key residues. nih.gov Arginine 83 is primarily responsible for anchoring the siroheme cofactor correctly within the protein. The other charged residues are crucial for catalysis; their removal prevents the complete reduction of sulfite by disrupting the necessary proton transfers to reaction intermediates. A nearby residue on the flexible active-site loop, asparagine 149 (N149), works in concert with R153 to control the binding and release of the substrate. nih.gov This intricate network of residues demonstrates how the protein scaffold fine-tunes the electrostatic environment and reactivity of the siroheme cofactor.

Below is an interactive data table summarizing the roles of key active site residues in E. coli Sulfite Reductase Hemoprotein (SiRHP).

ResidueLocationPrimary Function(s)
Arginine 83 (R83) Active site cavitySiroheme binding and positioning. nih.gov
Arginine 153 (R153) Active site cavityContributes to proton transfer; controls anion binding/release via flexible loop interaction. nih.gov
Lysine 215 (K215) Active site cavityResponsible for intermediate and late proton transfers during the reduction cycle. nih.gov
Lysine 217 (K217) Active site cavityResponsible for intermediate and late proton transfers during the reduction cycle. nih.gov
Asparagine 149 (N149) Flexible active site loopRegulates the structure of the flexible loop, influencing substrate binding and product release. nih.gov
Cysteine 483 (Cys483) Proximal to sirohemeActs as a bridging ligand, covalently linking the siroheme iron to one iron atom of the [4Fe4S] cluster, facilitating electron transfer. ebi.ac.uk

Electron Transfer Pathways within Multi-Component Enzyme Complexes

The six-electron reduction of sulfite is powered by a sophisticated electron transfer chain that channels electrons from a donor, typically NADPH, to the siroheme active site. wikipedia.orgebi.ac.uk In assimilatory reductases like the one from E. coli, this pathway spans across the two distinct subunits of the enzyme complex: the flavoprotein reductase (SiRFP) and the hemoprotein (SiRHP). nih.govresearchgate.net

The initial steps of the electron transfer pathway occur within the SiRFP subunit, which contains two different flavin cofactors: Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN). ebi.ac.uk Electrons are first transferred from the cellular donor NADPH to FAD. From FAD, the electrons are then passed intramolecularly to FMN. nih.gov The FMN cofactor, located in a mobile flavodoxin-like domain, serves as the final electron donor from the SiRFP subunit. nih.govresearchgate.net Through conformational changes of the flexible enzyme complex, the FMN-binding domain transiently interacts with the SiRHP subunit to deliver electrons to the iron-sulfur cluster. researchgate.net

Positioned between the FMN of the flavoprotein and the siroheme of the hemoprotein is a critical intermediary: a [4Fe4S] iron-sulfur cluster. wikipedia.orgnih.govnih.gov This cluster is located within the SiRHP subunit and is uniquely and covalently linked to the siroheme iron through a shared cysteine sulfur ligand. ebi.ac.uknih.govresearchgate.net This direct bridge creates a tightly coupled unit that is exceptionally efficient at transferring electrons. lu.se

The [4Fe4S] cluster functions as an electron gate. It accepts electrons one at a time from the reduced FMN cofactor and then passes them directly to the siroheme iron. nih.govebi.ac.uk This arrangement ensures that the high-energy electrons are channeled efficiently to the catalytic center, preventing them from being lost to side reactions. lu.se The redox cycling of the iron atoms within the cluster allows it to act as a capacitor, delivering electrons precisely as needed for the stepwise reduction of the sulfite substrate bound to the siroheme. nih.gov

Engineering of Protein Scaffolds for Modulating this compound Reactivity

The protein scaffold provides a template for modulating the reactivity of the embedded siroheme cofactor. While the creation of entirely new protein scaffolds for siroheme is a developing field, significant insights have been gained by engineering the native sulfite reductase enzyme through site-directed mutagenesis. nih.gov These studies serve as a model for how targeted changes to the protein environment can alter the fundamental catalytic properties of the this compound.

By altering the key positively charged amino acids (R83, R153, K215, K217) in the active site of SiRHP, researchers have successfully modulated the enzyme's reactivity. nih.gov For example, while none of these residues were found to be essential for the initial electron transfer to the siroheme, their mutation had profound effects on the catalytic outcome. Variants where K215, R153, or K217 were altered were unable to produce the fully reduced sulfide product, indicating a disruption in the coordinated proton and electron transfer steps. nih.gov Only variants with mutations at R83 (involved in siroheme binding) and N149 (on the flexible loop) could complete the full six-electron reduction. nih.gov These findings demonstrate that the protein scaffold can be engineered to control specific steps in the catalytic cycle, effectively tuning the reactivity of the siroheme active site. Such studies lay the groundwork for designing novel metalloenzymes with customized catalytic functions based on the siroheme cofactor.

Biosynthetic Pathways and Evolutionary Perspectives

Genetic and Genomic Approaches to Understanding Siroheme (B1205354) Synthesis Regulation

The regulation of siroheme synthesis is complex and varies between organisms, often intertwined with the metabolic demands for sulfur and nitrogen assimilation, as well as iron availability. In many bacteria, the genes for siroheme biosynthesis are organized in operons, allowing for coordinated regulation. For example, in Klebsiella aerogenes, two distinct siroheme synthase genes, cysG and cysF, have been identified. researchgate.net The expression of cysG is coregulated with the siroheme-dependent nitrite (B80452) reductase, while the cysF gene is regulated by sulfur starvation, indicating a sophisticated response to specific metabolic needs. researchgate.net

In other bacteria, regulation is linked to environmental cues like oxygen. In both Bacillus subtilis and Staphylococcus aureus, the synthesis of siroheme from uroporphyrinogen III is regulated by oxygen availability. frontiersin.org In Listeria monocytogenes, the transcriptional regulator SpxA1 influences the expression of heme biosynthesis genes. frontiersin.org The downregulation of the gene for uroporphyrinogen decarboxylase (uroD) by SpxA1 can divert the common precursor, uroporphyrinogen III, away from heme synthesis and towards the siroheme pathway, highlighting a key regulatory node between these two branches. frontiersin.org In contrast to the understanding in prokaryotes, very little is currently known about the regulation of siroheme biosynthesis in higher plants. nih.gov

Comparative Enzymology of Siroheme-Containing Proteins Across Diverse Organisms

The enzymatic machinery for siroheme biosynthesis exhibits remarkable diversity across different domains of life, ranging from single multifunctional proteins to sets of distinct monofunctional enzymes. researchgate.net This variation reflects different evolutionary strategies for accomplishing the same three core reactions: methylation, dehydrogenation, and ferrochelation.

In many proteobacteria, such as Escherichia coli and Salmonella enterica, a single, large multifunctional protein called CysG catalyzes all three steps. nih.govresearchgate.netresearchgate.net CysG is a homodimeric enzyme composed of two distinct functional regions: a C-terminal domain with S-adenosyl-L-methionine-dependent uroporphyrinogen-III methyltransferase (SUMT) activity (CysGA) and an N-terminal domain that performs both the NAD+-dependent dehydrogenation and ferrochelation steps (CysGB). nih.gov

In contrast, other organisms distribute these functions among multiple proteins. In the yeast Saccharomyces cerevisiae, two separate enzymes are responsible for the pathway: Met1p acts as the methyltransferase, and Met8p is a bifunctional protein that handles both the dehydrogenation and ferrochelatase activities. researchgate.netresearchgate.net The bacterium Bacillus megaterium represents yet another strategy, utilizing three distinct, monofunctional enzymes—SirA, SirC, and SirB—to carry out the methylation, oxidation, and iron insertion steps, respectively. researchgate.netresearchgate.net In higher plants like Arabidopsis thaliana, two enzymes have been identified: UPM for methylation and SirB for ferrochelation. However, the enzyme responsible for the intermediate dehydrogenation step has not yet been discovered. nih.govresearchgate.net

The ferrochelatases involved also show evolutionary divergence. Plant SirB proteins are closely related to CbiX, which are cobalt chelatases involved in vitamin B12 synthesis in bacteria. nih.gov These enzymes belong to different structural classes of chelatases, further underscoring the evolutionary plasticity of the siroheme biosynthetic pathway. researchgate.netnih.gov

Table 1: Enzymatic Strategies for Siroheme Biosynthesis in Different Organisms

This interactive table summarizes the diverse enzymatic systems used by various organisms to synthesize siroheme from uroporphyrinogen III.

Organism/GroupMethylationDehydrogenation (Oxidation)FerrochelationEnzyme(s)Functionality
E. coli / S. entericaCysGTrifunctional nih.govresearchgate.net
Saccharomyces cerevisiae (Yeast)Met1p, Met8pTwo enzymes (one monofunctional, one bifunctional) researchgate.netresearchgate.net
Bacillus megateriumSirA, SirC, SirBThree monofunctional enzymes researchgate.net
Higher Plants?UPM, SirBTwo monofunctional enzymes (dehydrogenase unknown) nih.govresearchgate.net

Emerging Research Directions and Methodological Advances

Development of Novel Spectroscopic Techniques for In Situ Analysis of Catalytic Intermediates

A significant challenge in catalysis research is the direct observation of short-lived and highly reactive intermediates that are formed during a catalytic cycle. To address this, researchers are increasingly developing and employing novel spectroscopic techniques for in situ and operando analysis, which allow for the study of catalysts under actual reaction conditions.

Surface-Enhanced Resonance Raman Spectroscopy (SERRS) has emerged as a powerful tool for investigating the catalytic mechanisms of iron porphyrins. By coupling SERRS with rotating disk electrochemistry (SERRS-RDE), researchers can obtain detailed vibrational information about catalytic intermediates formed at the electrode-electrolyte interface during electrocatalytic processes. researchgate.net This technique offers the sensitivity to detect species at low concentrations and provides structural information that is crucial for elucidating reaction pathways.

Operando UV-vis and X-ray Absorption Spectroscopy (XAS) are also providing invaluable insights. mdpi.comaps.orgacs.org Operando UV-vis spectroscopy allows for the monitoring of changes in the electronic state of the iron center and the porphyrin macrocycle during catalysis. mdpi.comaps.orgacs.org XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), offers element-specific information about the oxidation state, coordination environment, and bond distances of the iron center. nih.govresearchgate.netmdpi.com These techniques have been instrumental in identifying Fe(II) species as key catalytic sites in the electrocatalytic reduction of CO2 by iron porphyrins. mdpi.comaps.orgacs.org

Furthermore, the combination of electrochemical methods with mass spectrometry (EC-MS) has enabled the in situ detection of volatile or semi-volatile reaction intermediates and products, providing a more complete picture of the catalytic cycle. researchgate.net For instance, this approach has been used to identify crucial iron-oxygen intermediates in the oxygen reduction reaction (ORR) catalyzed by iron porphyrins. researchgate.net Other advanced techniques such as Mössbauer and Magnetic Circular Dichroism (MCD) spectroscopy are also being applied to study the electronic structure and magnetic properties of iron-containing intermediates. bgsu.edu

The table below summarizes some of the key spectroscopic techniques being developed for the in situ analysis of catalytic intermediates of iron porphyrins.

Spectroscopic TechniqueInformation ObtainedApplication Example
Surface-Enhanced Resonance Raman Spectroscopy (SERRS)Vibrational modes of adsorbates and reaction intermediates.Studying O2 reduction by iron porphyrin electrocatalysts. researchgate.net
Operando UV-vis SpectroscopyChanges in the electronic state of the metal center and ligand.Monitoring the reduction of Fe(III) to Fe(II) during CO2 reduction. mdpi.comaps.orgacs.org
Operando X-ray Absorption Spectroscopy (XAS)Oxidation state, coordination number, and bond distances of the metal center.Identifying Fe(II) as the active species in CO2 electroreduction. nih.govresearchgate.netmdpi.com
Electrochemical Mass Spectrometry (EC-MS)Identification of volatile intermediates and products.Detecting iron-oxygen intermediates in the oxygen reduction reaction. researchgate.net
Mössbauer SpectroscopyOxidation state and spin state of the iron center.Characterizing iron porphyrin carbene intermediates. nih.gov
Magnetic Circular Dichroism (MCD) SpectroscopyElectronic structure of paramagnetic species.Investigating the electronic transitions of catalytic intermediates. bgsu.edu

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling of Octacarboxylate Iron-Tetrahydroporphyrin Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, and the study of porphyrin reactivity is no exception. nih.gov These computational tools offer the potential to accelerate the discovery and optimization of catalysts by building predictive models that can screen vast chemical spaces and identify promising candidates with desired properties. researchgate.netmdpi.com

Machine learning models are being developed to predict various properties of porphyrins, including their electronic structure, redox potentials, and catalytic activity. nih.gov By training on large datasets of known porphyrin structures and their associated properties, these models can learn complex structure-activity relationships that may not be immediately obvious to human researchers. researchgate.net For instance, ML algorithms can be used to predict the binding energy of small molecules to the iron center of a porphyrin, a key parameter in many catalytic reactions. researchgate.net

A particularly promising area is the use of ML in conjunction with spectroscopic data. nih.gov By training models on spectroscopic descriptors, it is possible to predict not only the catalytic properties of a system but also the geometric structure of adsorbed intermediates. researchgate.netnih.gov This approach opens the door to using real-time spectroscopic measurements to guide the design of catalysts with optimized performance. nih.gov

Furthermore, the development of machine learning potentials (MLPs) is enabling large-scale molecular dynamics simulations of complex chemical processes, including redox reactions in solution. mdpi.comnih.gov These MLPs can achieve accuracies comparable to quantum mechanical calculations but at a fraction of the computational cost, allowing for the simulation of longer timescales and larger systems. mdpi.comnih.gov This is particularly relevant for understanding the dynamic behavior of catalysts and the role of the solvent environment in modulating their reactivity.

The table below highlights some of the applications of AI and ML in the predictive modeling of porphyrin reactivity.

AI/ML ApplicationDescriptionPotential Impact
Property PredictionTraining models to predict electronic, structural, and catalytic properties from molecular structure.Accelerated screening of potential catalysts and identification of promising candidates. nih.gov
Spectroscopic Data InterpretationUsing ML to correlate spectroscopic features with catalytic activity and intermediate structures.Enabling real-time monitoring and optimization of catalytic processes. nih.gov
Development of Machine Learning PotentialsCreating accurate and efficient force fields for molecular dynamics simulations.Elucidating complex reaction mechanisms and the role of the environment. mdpi.comnih.gov
Generative ModelsDesigning novel porphyrin structures with desired properties.On-demand design of tailor-made catalysts for specific applications. nih.gov

Advanced Biomimetic Systems for Sustainable Catalysis and Energy Conversion

The remarkable catalytic efficiency and selectivity of enzymes have long inspired the development of synthetic catalysts that mimic their function. Iron porphyrins, as the active centers of many heme-containing enzymes, are ideal candidates for the construction of advanced biomimetic systems for sustainable catalysis and energy conversion. acs.orgnih.gov

One area of intense research is the development of artificial enzymes based on iron porphyrins for a variety of chemical transformations. nih.gov By incorporating iron porphyrin moieties into larger scaffolds, such as polymers, dendrimers, or metal-organic frameworks (MOFs), it is possible to create microenvironments that mimic the active sites of natural enzymes. researchgate.netnih.gov These systems can exhibit enhanced catalytic activity, stability, and selectivity compared to the isolated iron porphyrin. For example, a porous metal-metalloporphyrin framework demonstrated peroxidase activity comparable to that of myoglobin. nih.gov

Iron porphyrin-based systems are also being explored for their potential in sustainable energy conversion, particularly in the context of artificial photosynthesis. nih.govmdpi.comchemrxiv.orgrsc.org Inspired by the natural process, researchers are designing systems that use sunlight to drive chemical reactions, such as water splitting to produce hydrogen fuel or the reduction of carbon dioxide into valuable chemicals. mdpi.com Porphyrins can act as photosensitizers, absorbing light and initiating electron transfer processes that drive these reactions. researchgate.netresearchgate.net By integrating iron porphyrins with other components, such as semiconductors or catalytic nanoparticles, it is possible to create efficient and robust systems for solar energy conversion. aps.orgacs.orgresearchgate.net

The oxygen reduction reaction (ORR) is another critical process in energy conversion technologies like fuel cells and metal-air batteries. mdpi.comaps.orgacs.org Iron porphyrin-based composites have emerged as promising electrocatalysts for the ORR, offering a cost-effective alternative to precious metal catalysts. mdpi.comaps.orgacs.org Research in this area focuses on tuning the electronic properties of the iron porphyrin and its supporting material to enhance the efficiency and durability of the catalyst. aps.orgacs.org

The table below provides examples of advanced biomimetic systems based on iron porphyrins and their applications.

Biomimetic SystemApplicationKey Features
Iron Porphyrins in Metal-Organic Frameworks (MOFs)Peroxidase mimics, selective oxidation catalysis.Well-defined porous structure, site isolation of active centers. researchgate.netnih.gov
Iron Porphyrin-Polymer ConjugatesArtificial enzymes for various redox reactions.Tunable solubility, stability, and catalytic activity.
Iron Porphyrin-Semiconductor HybridsPhotocatalytic H2 production, CO2 reduction.Efficient light harvesting and charge separation. researchgate.net
Iron Porphyrin-Carbon Nanomaterial CompositesElectrocatalysis (e.g., oxygen reduction reaction).High electrical conductivity, large surface area, enhanced stability. mdpi.comaps.orgacs.org

Single-Molecule Studies of this compound Dynamics in Constrained Environments

Recent advances in microscopy and spectroscopy have made it possible to study the behavior of individual molecules, providing a level of detail that is often obscured in ensemble measurements. Single-molecule studies of this compound and related compounds are revealing new insights into their conformational dynamics, reactivity, and interactions with their environment, particularly in constrained settings.

Single-molecule fluorescence spectroscopy is a powerful technique for probing the dynamics of individual porphyrin molecules. researchgate.netmdpi.comnih.gov While iron porphyrins are typically non-fluorescent, fluorescent analogs can be used as probes to study processes such as conformational changes or binding events. researchgate.net By monitoring the fluorescence intensity and lifetime of a single molecule over time, it is possible to observe dynamic fluctuations and rare events that are averaged out in bulk experiments. bgsu.edu

Scanning probe microscopy techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), offer the ability to visualize and manipulate individual molecules on surfaces. researchgate.netresearchgate.net These techniques can provide information about the adsorption geometry, electronic structure, and magnetic properties of single iron porphyrin molecules. researchgate.net For example, STM has been used to investigate the spin states of individual iron porphyrin molecules and to induce and observe chemical reactions at the single-molecule level. researchgate.net

Studying the dynamics of single iron porphyrin molecules in constrained environments, such as the pores of a metal-organic framework or the channels of a zeolite, is of particular interest. These environments can impose geometric constraints on the molecule, influencing its conformation and reactivity. Single-molecule techniques can be used to probe how these confinement effects alter the catalytic properties of the iron porphyrin.

The table below summarizes some of the single-molecule techniques being applied to study the dynamics of porphyrins.

Single-Molecule TechniqueInformation ObtainedRelevance to Constrained Environments
Single-Molecule Fluorescence SpectroscopyConformational dynamics, binding kinetics, energy transfer.Probing the behavior of individual molecules within pores or cavities. researchgate.netmdpi.comnih.gov
Scanning Tunneling Microscopy (STM)Adsorption geometry, electronic structure, spin states.Visualizing and manipulating molecules on surfaces and in ordered arrays. aps.orgresearchgate.net
Atomic Force Microscopy (AFM)Molecular structure, intermolecular forces.Measuring the forces involved in molecular interactions and conformational changes. researchgate.net
Force SpectroscopyUnbinding forces, mechanical properties.Quantifying the interactions between a single molecule and its surroundings. researchgate.net

Q & A

Q. How is octacarboxylate iron-tetrahydroporphyrin structurally identified and characterized in biochemical systems?

Methodological Answer: Identification typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) to resolve proton environments and confirm the tetrahydroporphyrin macrocycle.
  • Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns, critical for verifying carboxylate substituents.
  • Infrared (IR) Spectroscopy to detect carboxylate stretching vibrations (~1600–1400 cm⁻¹) and confirm functional group presence. Reference standards from databases like NIST Chemistry WebBook provide comparative spectral data for validation .

Q. What synthetic strategies are employed to prepare this compound derivatives?

Methodological Answer: Key steps include:

  • Alkylation of precursor porphyrins (e.g., tetra(bromomethyl)-substituted porphyrin) with malonate esters, followed by saponification to liberate carboxylate groups (e.g., Scheme 24 in ).
  • Purification via precipitation under acidic conditions, leveraging the solubility differences of carboxylated derivatives .
  • Metal insertion (e.g., Fe²⁺/Fe³⁺) via reflux in coordinating solvents (e.g., DMF/THF mixtures) to stabilize the metalloporphyrin complex .

Q. How does the presence of eight carboxylate groups influence the solubility and reactivity of iron-tetrahydroporphyrin?

Methodological Answer:

  • Aqueous Solubility : Carboxylate groups enhance hydrophilicity, enabling use in aqueous-phase catalysis (e.g., enzymatic mimics). Adjusting pH modulates charge states, affecting aggregation .
  • Reactivity : Carboxylates act as electron-withdrawing groups, altering redox potentials of the iron center. Comparative cyclic voltammetry studies (Fe²⁺/Fe³⁺ vs. non-carboxylated analogs) are critical for assessing these effects .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in the electronic structure of this compound in redox-active enzymes?

Methodological Answer:

  • Mössbauer Spectroscopy quantifies iron oxidation states and spin configurations, distinguishing between Fe(II)-high-spin and Fe(III)-low-spin intermediates.
  • Density Functional Theory (DFT) Calculations model ligand-field effects of carboxylates on the iron center, reconciling discrepancies between experimental redox potentials and theoretical predictions .
  • Comparative studies with isobacteriochlorin analogs (e.g., siroheme) isolate carboxylate-specific contributions .

Q. How can researchers design experiments to probe the catalytic mechanism of this compound in sulfite reductases?

Methodological Answer:

  • Stopped-Flow Kinetics tracks intermediate formation (e.g., Fe-S adducts) during sulfite reduction.
  • Isotopic Labeling (e.g., ³⁴S-sulfite) coupled with mass spectrometry identifies sulfur transfer pathways.
  • Site-directed mutagenesis of coordinating residues (e.g., cysteine ligands) paired with EPR spectroscopy reveals structural determinants of electron transfer .

Q. What strategies address data inconsistencies in the catalytic activity of synthetic this compound analogs?

Methodological Answer:

  • Systematic Variation of Reaction Conditions : pH, solvent polarity, and counterion effects (e.g., Na⁺ vs. K⁺) are tested to identify optimal catalytic environments.
  • Control Experiments with Non-Carboxylated Analogs isolate the role of carboxylates in substrate binding vs. electronic modulation.
  • X-ray Absorption Spectroscopy (XAS) clarifies iron coordination geometry under turnover conditions, resolving ambiguities from indirect assays .

Methodological Notes

  • Data Validation : Cross-reference synthetic yields and spectral data with independent databases (e.g., NIST) to minimize batch-specific artifacts .
  • Research Design : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, ensuring questions address unresolved mechanistic or synthetic challenges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.